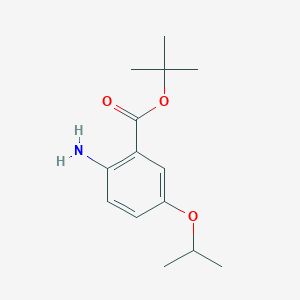
N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide, also known as CPPC, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPPC belongs to the class of pyrazole-based compounds, which have been found to exhibit a wide range of biological activities. In
Mechanism of Action
The mechanism of action of N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide is not fully understood. However, it has been suggested that this compound may exert its biological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory cytokines. This compound has also been found to activate the p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in animal models of inflammation. This compound has also been found to reduce pain in animal models of acute and chronic pain. In addition, this compound has been found to induce apoptosis in cancer cells and to inhibit tumor growth in animal models.
Advantages and Limitations for Lab Experiments
N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity and high yield. This compound has been extensively studied for its potential applications in scientific research, and its biological activities have been well characterized. However, there are also some limitations for lab experiments. This compound has low solubility in water, which may limit its use in some experimental settings. In addition, more studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Future Directions
There are several future directions for research on N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide. First, more studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Second, the potential applications of this compound in the treatment of various diseases, such as cancer and inflammatory disorders, should be further explored. Third, the development of new derivatives of this compound with improved biological activities and pharmacokinetic properties should be pursued. Finally, the use of this compound as a tool compound for the study of COX-2 and the p38 MAPK pathway should be further investigated.
Conclusion:
In conclusion, this compound is a pyrazole-based compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects. The synthesis method of this compound has been optimized to yield high purity and high yield of this compound. However, more studies are needed to fully understand the mechanism of action of this compound and its potential side effects. The potential applications of this compound in the treatment of various diseases should be further explored, and the development of new derivatives of this compound with improved biological activities and pharmacokinetic properties should be pursued.
Synthesis Methods
The synthesis of N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide involves the reaction of 4-fluorobenzaldehyde with 4-carbamoylphenylhydrazine in the presence of propyl iodide and potassium carbonate. The resulting product is then reacted with 3-chloropropionic acid in the presence of triethylamine to yield this compound. The synthesis method has been optimized to yield high purity and high yield of this compound.
Scientific Research Applications
N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects. This compound has been shown to inhibit the production of inflammatory cytokines and to reduce pain in animal models. In addition, this compound has been found to induce apoptosis in cancer cells and to inhibit tumor growth in animal models.
properties
IUPAC Name |
N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-4-propoxypyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O3/c1-2-11-28-17-12-25(16-9-5-14(21)6-10-16)24-18(17)20(27)23-15-7-3-13(4-8-15)19(22)26/h3-10,12H,2,11H2,1H3,(H2,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKAZSIPRBDHMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN(N=C1C(=O)NC2=CC=C(C=C2)C(=O)N)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

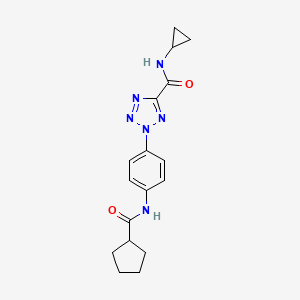
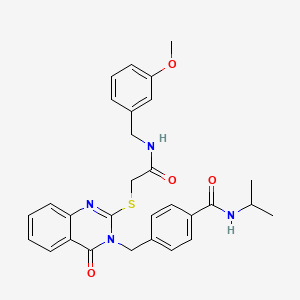

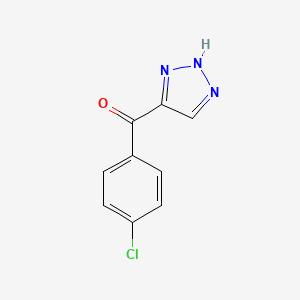
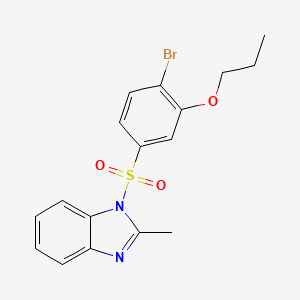

![5-[[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-methylsulfamoyl]-2-methoxybenzamide](/img/structure/B2946916.png)

![2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2946922.png)
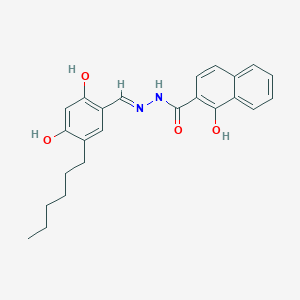
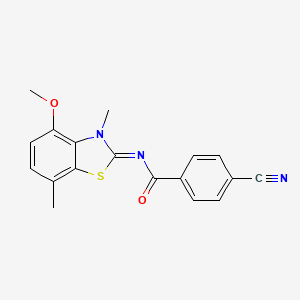
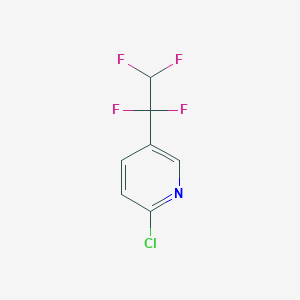
![2-Chloro-N-[[4-(4-methyl-1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methyl]acetamide](/img/structure/B2946928.png)
